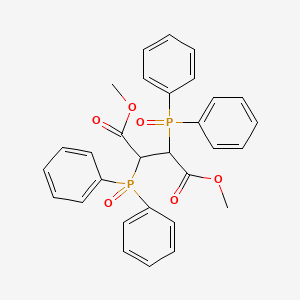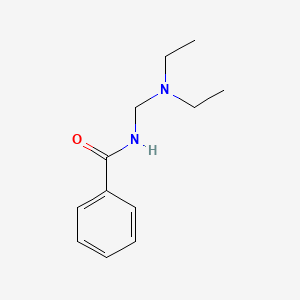
9,10-Phenanthrenedione, 2,4,7-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Phenanthrenedione, 2,4,7-trinitro- is a nitro derivative of 9,10-phenanthrenequinoneThis compound is characterized by the presence of three nitro groups at positions 2, 4, and 7 on the phenanthrenequinone structure, which significantly influences its reactivity and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Phenanthrenedione, 2,4,7-trinitro- typically involves the nitration of 9,10-phenanthrenequinone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 9,10-Phenanthrenedione, 2,4,7-trinitro- follows similar principles but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Phenanthrenedione, 2,4,7-trinitro- undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride, zinc in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents, though less frequently used.
Major Products Formed
Reduction: 9,10-Dihydroxy-2,4,7-trinitrophenanthrene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9,10-Phenanthrenedione, 2,4,7-trinitro- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9,10-Phenanthrenedione, 2,4,7-trinitro- involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in electron transfer reactions. These interactions can lead to the formation of charge transfer complexes, which are important in various electronic applications . The compound’s ability to undergo reduction and substitution reactions also contributes to its versatility in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-9,10-phenanthrenequinone
- 4-Nitro-9,10-phenanthrenequinone
- 2,5-Dinitro-9,10-phenanthrenequinone
- 2,7-Dinitro-9,10-phenanthrenequinone
- 1,3,6-Trinitro-9,10-phenanthrenequinone
Uniqueness
9,10-Phenanthrenedione, 2,4,7-trinitro- is unique due to the specific positioning of its nitro groups, which significantly influences its chemical reactivity and properties.
Propiedades
Número CAS |
47430-58-0 |
|---|---|
Fórmula molecular |
C14H5N3O8 |
Peso molecular |
343.20 g/mol |
Nombre IUPAC |
2,4,7-trinitrophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H5N3O8/c18-13-9-3-6(15(20)21)1-2-8(9)12-10(14(13)19)4-7(16(22)23)5-11(12)17(24)25/h1-5H |
Clave InChI |
RBFUXCYPJKXNMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
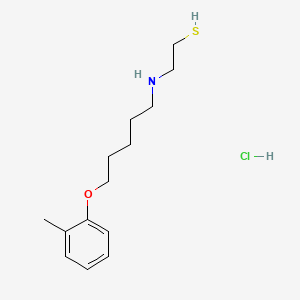
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

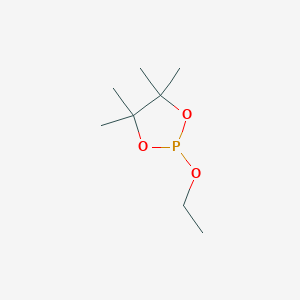
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

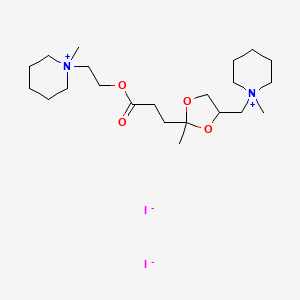
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
